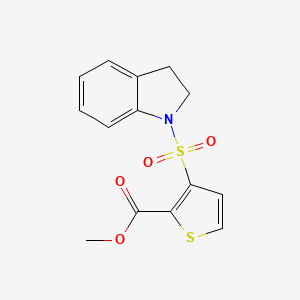

methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate

説明

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a carboxylate ester at the 2-position and a sulfonamide-linked dihydroindole substituent at the 3-position. The dihydroindole moiety may confer unique steric and electronic properties, influencing solubility, stability, and biological interactions.

特性

IUPAC Name |

methyl 3-(2,3-dihydroindol-1-ylsulfonyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-19-14(16)13-12(7-9-20-13)21(17,18)15-8-6-10-4-2-3-5-11(10)15/h2-5,7,9H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCHURCLULCQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Thiophene Ring Formation: The thiophene ring can be introduced via a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indole and thiophene compounds exhibit promising anticancer properties. Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that modifications to the indole structure can enhance its cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds containing sulfonamides have been widely studied for their effectiveness against bacterial infections. The incorporation of the thiophene and indole moieties may further enhance this activity, providing a basis for developing new antimicrobial agents .

Organic Synthesis

Building Block in Synthesis

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cyclization and functionalization processes. Its ability to act as a nucleophile or electrophile makes it versatile in synthetic pathways .

Synthesis of Indole Derivatives

The compound can be used to synthesize other indole derivatives by undergoing reactions such as alkylation or acylation. These derivatives are valuable in pharmaceutical chemistry due to their diverse biological activities .

Material Science

Conductive Polymers

Research indicates that thiophene derivatives can be incorporated into conductive polymers. Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate may contribute to the development of new materials with enhanced electrical properties. This application is particularly relevant in the fields of organic electronics and photovoltaics .

Case Studies

作用機序

The mechanism of action of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Substituent Variations and Molecular Properties

Key Observations :

- Steric Effects: The dihydroindole-sulfonyl group introduces significant steric bulk compared to methylsulfonamido or amino substituents. This may reduce metabolic clearance but hinder membrane permeability.

- Electronic Effects: Sulfonamide groups (electron-withdrawing) contrast with amino groups (electron-donating), altering reactivity in nucleophilic substitutions or electrophilic aromatic substitutions.

生物活性

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Functional Groups : A thiophene ring, sulfonyl group, and methoxycarbonyl group.

- Molecular Formula : C12H13N1O4S1.

- Molecular Weight : Approximately 273.30 g/mol.

This structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial efficacy .

- Biofilm Inhibition : It significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including cervical (HeLa), lung (A549), and breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- IC50 Values : The IC50 values for the most active derivatives ranged from 12.27 to 31.64 μM for DNA gyrase inhibition and from 0.52 to 2.67 μM for dihydrofolate reductase (DHFR) inhibition .

The biological activity of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell growth.

- Signal Modulation : It modulates various signaling pathways related to cell growth and apoptosis, potentially through interactions with specific receptors or enzymes .

- Synergistic Effects : When used in combination with other drugs like Ciprofloxacin and Ketoconazole, it exhibited synergistic effects that enhanced antimicrobial efficacy while reducing the required dosages .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate:

- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.

- Case Study on Cancer Treatment : Clinical trials exploring its use in combination therapies for specific cancers showed promising results in reducing tumor size and improving patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。